molecular formula C13H12O3 B042513 2-Ethoxy-1-naphthoic acid CAS No. 2224-00-2

2-Ethoxy-1-naphthoic acid

Cat. No. B042513
CAS RN: 2224-00-2
M. Wt: 216.23 g/mol
InChI Key: MYFBSSDLYGWAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Ethoxy-1-naphthoic acid-related compounds involves various chemical reactions and processes. For example, 2-Hydroxy-1-naphthoic acid can be prepared from β-naphthol and sodium hydroxide in n-octane with a purity up to 98%, under specific conditions of pressure, temperature, and reaction time, resulting in a yield of 82.83% (Jiang Ting-shun, 2008). Moreover, methods for the synthesis of derivatives like 2-(6-methoxy-2-naphthyl)propenoic acid involve Pd-catalyzed reactions and alkaline hydrolysis (T. Hiyama et al., 1990).

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1-naphthoic acid and its derivatives has been elucidated through various techniques. Studies on 1-naphthoic acid and 2-naphthoic acid have detailed the molecular dimensions, including bond lengths and angles, demonstrating the ordered structure of these compounds and the role of hydrogen bonding in their stability (L. J. Fitzgerald & R. E. Gerkin, 1993).

Chemical Reactions and Properties

2-Ethoxy-1-naphthoic acid undergoes various chemical reactions, highlighting its reactivity and functional versatility. The etherification and Vilsmeier reaction have been improved to synthesize 2-Ethoxy-1-naphthaldehyde, emphasizing the environmental friendliness of the process (Chen Yan-ming, 2012). Additionally, the compound participates in ring cleavage reactions as part of the phenanthrene-degradative pathway (K. Adachi et al., 1999).

Physical Properties Analysis

The physical properties of 2-Ethoxy-1-naphthoic acid derivatives, including their stability in solid form and in aqueous solution, have been characterized. For instance, the synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine showcases its fluorescent properties and potential applications in monitoring cellular compartments (G. Kóczán et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-Ethoxy-1-naphthoic acid and related compounds are diverse, with extensive applications in synthesis and pharmaceutical research. For instance, the compound serves as a precursor in the synthesis of anti-inflammatory agents, illustrating its importance in medicinal chemistry (Lu Xian, 2000).

Scientific Research Applications

  • Carboxylation Applications : The sodium and potassium salts of ethyl carbonic acid, which are related to 2-ethoxy-1-naphthoic acid, can effectively carboxylate phenol and naphthols. This process leads to the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

  • Asymmetric Chromophore : 1-Naphthoic acid, closely related to 2-ethoxy-1-naphthoic acid, is identified as a new type of asymmetric chromophore useful for inducing chirality in a variety of organic compounds (Schreder et al., 1996).

  • Fluorimetric Titrimetry Potential : Intramolecular hydrogen bonding in 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, causes pH-dependent shifts in spectra and anomalous pKa values. This suggests potential applications for fluorimetric titrimetry in qualitative analysis at trace levels (Schulman & Kovi, 1973).

  • Inclusion Compound Formation : 6-Hydroxy-2-naphthoic acid forms solvates with 1,4-dioxane and dimethyl sulfoxide, stabilizing structures through host-host and host-guest hydrogen bonds. This indicates potential applications in inclusion compound formation (Jacobs et al., 2010).

  • Synthesis Optimization : Optimal conditions for the synthesis of 2-Hydroxy-1-naphthoic acid have been identified, indicating the practical aspects of its production (Jiang, 2008).

  • Stability and Energetics : 2-Naphthoic acid is more stable than its 1-isomer, with specific enthalpies of formation, indicating its stability and potential energetic applications (Chickos et al., 2003).

properties

IUPAC Name

2-ethoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFBSSDLYGWAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062277
Record name 2-Ethoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-naphthoic acid

CAS RN

2224-00-2
Record name 2-Ethoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxylic acid, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-1-naphthoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-1-naphthoic acid
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-1-naphthoic acid
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-1-naphthoic acid

Q & A

Q1: Can the acyl chloride of 2-ethoxy-1-naphthoic acid be isolated in its pure form?

A: Yes, a novel method described in recent research [] allows for the isolation of 1-chloroformyl-2-ethoxynaphthalene (the acyl chloride of 2-ethoxy-1-naphthoic acid) in its crystalline form. This method involves adding an extracting agent like n-hexane, petroleum ether, or silyl ether directly to the acyl chloride solution, leading to the crystallization of the desired product. This approach simplifies the production process, reduces byproducts, and results in a high-purity product suitable for large-scale production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.